molecular formula C15H10BrN3O B5776525 6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE

6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE

Cat. No.: B5776525
M. Wt: 328.16 g/mol
InChI Key: KKJAVDQOFPKKMM-UHFFFAOYSA-N
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Description

6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6-position and a pyridyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, including the choice of catalysts, ligands, bases, and solvents. For example, the combination of Pd2(dba)3 with DavePhos (L3) in the presence of NaOtBu in 1,4-dioxane at 100°C has been shown to be effective for similar compounds .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline ring or the pyridyl group.

    Substitution: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA (meta-Chloroperoxybenzoic acid).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can lead to the formation of various quinoline derivatives with different functional groups.

Scientific Research Applications

6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-2-(3-PYRIDYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9/h1-8H,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJAVDQOFPKKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827674
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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